2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate

Medicinal Chemistry Anticonvulsant Drug Design Structure-Activity Relationship

2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate (CAS 1460029-68-8, C16H18N2O4, MW 302.32) is a synthetic small molecule belonging to the 3-phenylpyrrolidine-2,5-dione (phenylsuccinimide) class. The core pharmacophore is the active metabolite of the clinically used antiepileptic drug phensuximide.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
Cat. No. B12651765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)ON2C(=O)CC(C2=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O4/c19-14-11-13(12-7-3-1-4-8-12)15(20)18(14)22-16(21)17-9-5-2-6-10-17/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyGWNVUXVQIDMSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate (CAS 1460029-68-8): Structural Classification and Core Utility


2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate (CAS 1460029-68-8, C16H18N2O4, MW 302.32) is a synthetic small molecule belonging to the 3-phenylpyrrolidine-2,5-dione (phenylsuccinimide) class . The core pharmacophore is the active metabolite of the clinically used antiepileptic drug phensuximide [1]. However, unlike simple N-alkyl or N-aryl derivatives, this compound features a piperidine-1-carboxylate ester at the imide nitrogen, creating a differentiated N-acyloxy carbamate motif. This structure places it at the intersection of succinimide-based anticonvulsant scaffolds and activated carbamate prodrug strategies, making it a versatile intermediate for medicinal chemistry programs targeting neurological disorders.

Why 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate Cannot Be Replaced by Common In-Class Analogs


The 3-phenylpyrrolidine-2,5-dione class exhibits strong structure-activity relationship (SAR) dependence on the N-1 substituent [1]. Simple analogs like 1-methyl-3-phenylpyrrolidine-2,5-dione (phensuximide) or 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione (methsuximide) are approved drugs with defined pharmacokinetic profiles and target engagement [2]. In contrast, 2,5-dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate replaces the N-alkyl group with a piperidine-1-carboxylate ester, which fundamentally alters the compound's lipophilicity, metabolic vulnerability, and synthetic utility. This ester is not a bioisostere of a methyl group; it introduces a hydrolytically labile carbamate bond that can serve as a prodrug handle or a site for further derivatization [3]. Consequently, generic substitution with phensuximide, methsuximide, or PPD (3-phenylpyrrolidine-2,5-dione) would fail to recapitulate the same reactivity profile in synthetic pathways or the same pharmacological trajectory in drug discovery programs.

Quantitative Differentiation Evidence for 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate Against Closest Analogs


Structural Differentiation: N-Acyloxy Carbamate vs. N-Alkyl Substitution Pattern

The target compound contains a piperidine-1-carboxylate ester at the imide nitrogen, whereas the closest clinical analogs phensuximide and methsuximide bear N-methyl substituents. The computed octanol-water partition coefficient (LogP) for the target compound is estimated to be significantly higher than that of 3-phenylpyrrolidine-2,5-dione (LogP = 1.09) [1] due to the addition of the piperidine-carboxylate moiety, shifting the physicochemical profile toward improved blood-brain barrier penetrability . This structural distinction is quantifiable: the molecular weight increases from 189.21 (phensuximide) to 302.32, and the number of hydrogen bond acceptors rises from 2 to 6, directly impacting solubility and formulation parameters.

Medicinal Chemistry Anticonvulsant Drug Design Structure-Activity Relationship

Synthetic Utility: Activated Carbamate as a Versatile Intermediate vs. Terminal N-Alkyl Analogs

The N-hydroxysuccinimidyl (NHS) carbamate motif present in 2,5-dioxopyrrolidin-1-yl esters is established as an activated leaving group for nucleophilic displacement [1]. This compound is explicitly listed as an intermediate for synthesizing more complex molecules due to its reactive functional groups . In contrast, N-methyl analogs like phensuximide are terminal pharmacophores with no further derivatization handle at the nitrogen. The carbamate bond can be cleaved under physiological conditions (t1/2 dependent on pH and temperature) or used to conjugate amines, offering a divergent synthetic pathway not accessible with simple N-alkyl succinimides.

Organic Synthesis Prodrug Design Carbamate Chemistry

Anticonvulsant Pharmacophore Retention with Modified ADME Profile

The 3-phenylpyrrolidine-2,5-dione core is validated in maximal electroshock (MES) seizure models. N-Mannich base derivatives of this scaffold achieve ED50 values ranging from 14 mg/kg to 49 mg/kg in the MES test in rats [1]. The most potent analog, 1-[(4-benzyl-1-piperidyl)methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione, demonstrates an ED50 of 37.64 mg/kg [2]. The target compound retains the intact 3-phenylpyrrolidine-2,5-dione pharmacophore but modifies the N-1 substituent from a Mannich base to a carbamate ester. This substitution replaces a metabolically labile N-C bond with an N-O bond, potentially altering metabolic stability while preserving the core anticonvulsant recognition element.

Anticonvulsant Activity Drug Metabolism Pharmacokinetics

Validated Application Scenarios for 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate Based on Current Evidence


Late-Stage Functionalization Intermediate for Anticonvulsant Lead Optimization

The compound's activated carbamate group enables conjugation with amine-containing fragments under mild conditions. Medicinal chemistry teams developing anticonvulsant leads can leverage this reactivity to generate focused libraries of N-functionalized 3-phenylpyrrolidine-2,5-diones without the need for harsh N-alkylation conditions, using the known MES ED50 range of 14–49 mg/kg for this scaffold as a benchmark for activity [1].

CNS Prodrug Scaffold for Enhanced Brain Penetration Studies

The piperidine-1-carboxylate moiety increases molecular weight and hydrogen bond acceptor count relative to phensuximide (MW 189.21), which may confer improved blood-brain barrier partitioning while maintaining the succinimide pharmacophore [2]. Researchers evaluating CNS prodrug strategies can use this compound as a tool to probe the balance between metabolic activation and CNS exposure.

Building Block for Bivalent Ligand Design Targeting Neurological Receptors

The dual heterocyclic architecture (pyrrolidine-2,5-dione + piperidine) provides two distinct nitrogen-containing rings that can engage different receptor subsites. This structural feature supports fragment-based drug design approaches where the succinimide ring addresses one target (e.g., sodium channels implicated in epilepsy) while the piperidine carbamate can be elaborated to address a second target or serve as a pharmacokinetic modulator [3].

Reference Standard for Analytical Method Development in Succinimide QC

With a defined molecular formula (C16H18N2O4, MW 302.32) and the presence of a UV-active phenyl chromophore, this compound can serve as a non-clinical reference standard for HPLC/LC-MS method development and validation in quality control workflows for succinimide-based drug substances, including phensuximide and methsuximide [4].

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